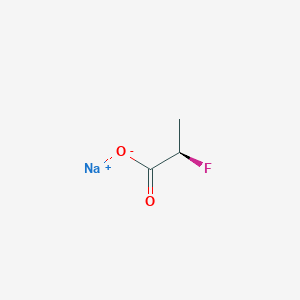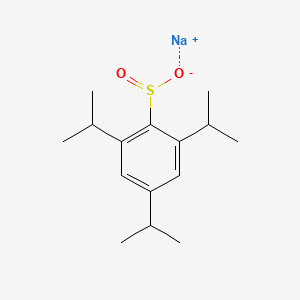
sodium (2R)-2-fluoropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2R)-2-fluoropropanoate, or 2-Fluoropropanoic acid (2-FPA), is an organic compound with the chemical formula C3H5FO2. It is a colorless, water-soluble solid that is used in a variety of scientific and industrial applications. It is a versatile molecule that can be used for a variety of synthetic and analytical purposes. 2-FPA is a common reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. In addition, 2-FPA has been used in the synthesis of a number of biologically active compounds, such as the anticoagulant heparin.
作用機序
2-FPA is a versatile molecule that can be used as a reagent in a variety of organic reactions. In organic synthesis, 2-FPA acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. In addition, 2-FPA can act as a leaving group, allowing for the formation of new bonds between substrates.
Biochemical and Physiological Effects
2-FPA has been studied for its potential biochemical and physiological effects. Studies have shown that 2-FPA can inhibit the activity of enzymes involved in the metabolism of fatty acids, and can also inhibit the activity of enzymes involved in the metabolism of carbohydrates. In addition, studies have shown that 2-FPA can inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids.
実験室実験の利点と制限
2-FPA is a versatile molecule that can be used in a variety of laboratory experiments. It is a relatively inexpensive reagent, and is relatively easy to handle and store. In addition, 2-FPA is highly water-soluble, and can be used in a variety of aqueous solutions. However, 2-FPA is a relatively weak nucleophile, and its reactivity can be limited in some cases.
将来の方向性
There are a number of potential future directions for the use of 2-FPA in scientific research. 2-FPA could be used in the synthesis of new pharmaceuticals and other industrial chemicals, as well as in the synthesis of new fluorescent probes for the detection and quantification of biomolecules. In addition, 2-FPA could be used in the development of new analytical methods for the analysis of proteins, carbohydrates, and nucleic acids. Finally, 2-FPA could be used in the development of new inhibitors of enzymes involved in the metabolism of fatty acids, carbohydrates, and proteins.
合成法
2-FPA can be synthesized by several methods, including the reaction of sodium hydroxide with 2-fluoroethanol, the reaction of 2-fluoroethanol with sodium hypochlorite, and the reaction of sodium hypochlorite with 2-fluorobutane. The most common method for the synthesis of 2-FPA is the reaction of sodium hydroxide with 2-fluoroethanol. In this reaction, the sodium hydroxide reacts with the 2-fluoroethanol to form 2-FPA and sodium fluoride.
科学的研究の応用
2-FPA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other industrial chemicals, and as a reactant in the synthesis of biologically active compounds. In addition, 2-FPA is used in the synthesis of a number of fluorescent probes, which are used to detect and quantify various biomolecules. 2-FPA is also used as a reagent in the analysis of proteins, carbohydrates, and nucleic acids.
特性
IUPAC Name |
sodium;(2R)-2-fluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYHENABJMJFTR-HSHFZTNMSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)





